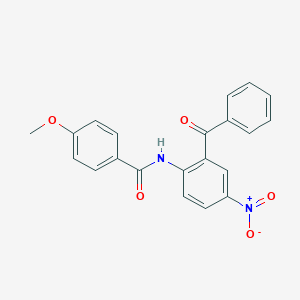![molecular formula C19H16Cl2N2O3 B412622 (4E)-1-(3,4-DICHLOROPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B412622.png)
(4E)-1-(3,4-DICHLOROPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(3,4-DICHLOROPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 3,4-dichlorophenylhydrazine with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by cyclization and methylation steps. The reaction conditions may include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
化学反应分析
Types of Reactions
2-(3,4-Dichlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazole derivatives
Reduction: Formation of hydrazine derivatives
Substitution: Halogenation or alkylation at the phenyl or pyrazolone rings
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while reduction could produce hydrazine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, pyrazolones are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound may be investigated for similar activities.
Medicine
In medicinal chemistry, (4E)-1-(3,4-DICHLOROPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE could be explored for potential therapeutic applications, such as in the treatment of pain or inflammation.
Industry
Industrially, this compound may be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other active pharmaceutical ingredients.
作用机制
The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity, which could include inhibition of cyclooxygenase (COX) enzymes or modulation of other signaling pathways.
相似化合物的比较
Similar Compounds
Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties
Metamizole: A pyrazolone used as an analgesic and antipyretic
Antipyrine: An older pyrazolone with analgesic and antipyretic effects
Uniqueness
2-(3,4-Dichlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other pyrazolones.
属性
分子式 |
C19H16Cl2N2O3 |
|---|---|
分子量 |
391.2g/mol |
IUPAC 名称 |
(4E)-2-(3,4-dichlorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-11-14(8-12-4-7-17(25-2)18(9-12)26-3)19(24)23(22-11)13-5-6-15(20)16(21)10-13/h4-10H,1-3H3/b14-8+ |
InChI 键 |
PUEMRTVSGBFDEX-RIYZIHGNSA-N |
手性 SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)Cl)Cl |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B412541.png)
![3-[5-bromo-2-(ethylamino)phenyl]-1H-benzo[g]quinoxalin-2-one](/img/structure/B412543.png)
![3-chloro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B412544.png)
![2-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichloroanilino)ethyl]acetamide](/img/structure/B412545.png)

![2,5-Dichlorobenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B412547.png)
![3-[(3-Bromoanilino)methyl]-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B412548.png)
![N-[1-{[4-(acetylamino)anilino]carbonyl}-2-(2-furyl)vinyl]benzamide](/img/structure/B412549.png)
![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)benzamide](/img/structure/B412550.png)
![N-[1-[(2,5-dimethylanilino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B412551.png)
![5-(3-Bromobenzylidene)-3-[(2,5-dichloroanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B412553.png)
![2-[4-(3-oxo-3-phenyl-1-propenyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B412555.png)
![Butyl 4-[4-(diethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B412557.png)
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)nonanamide](/img/structure/B412560.png)
